tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It is related to compounds used as intermediates in the manufacture of fentanyl and various related derivatives .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate” is represented by the formula C17H25N3O4 . The exact mass is 335.184509 Da .Scientific Research Applications
Synthesis of Bifunctional Tetraaza Macrocycles
A study by McMurry et al. (1992) describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are then converted into bifunctional poly(amino carboxylate) chelating agents. This synthesis pathway involves cyclization and subsequent deprotection and reduction steps to produce substituted macrocyclic amines, highlighting the compound's utility in preparing chelating agents for potential therapeutic and diagnostic applications Convenient synthesis of bifunctional tetraaza macrocycles.
Development of Anticancer Drugs
Zhang et al. (2018) report the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This study illustrates a high-yield synthetic method for the compound, underscoring its importance in the pharmaceutical industry, particularly in the development of inhibitors targeting the PI3K/AKT/mTOR pathway in cancer Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate.
High-Temperature Oxidation Inhibitors
Research by Vasylkevych et al. (2017) explores the synthesis of alkylphenol Mannich bases, which act as promising antioxidants for fuels and lubricants. This study demonstrates the synergistic effect of stable nitroxyl radicals with nitrogen-containing compounds, including tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate derivatives, offering insights into their application as high-temperature oxidation inhibitors for motor fuels and oils Synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures.
properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-6-4-5-7-15(13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSQWXGRAQKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516282 | |
Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate | |
CAS RN |
87120-79-4 | |
Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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